molecular formula C13H22N4O2 B13917882 tert-butyl 2-(aminomethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate

tert-butyl 2-(aminomethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate

Cat. No.: B13917882
M. Wt: 266.34 g/mol
InChI Key: IAPQJFUTYFZHCU-UHFFFAOYSA-N
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Description

tert-Butyl 2-(aminomethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate is a complex organic compound that belongs to the class of pyrazolo-diazepines. This compound is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(aminomethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate typically involves multiple steps. One common method starts with the alkylation of methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine. The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton . Selective reduction of the lactam is accomplished using borane, and the resulting amine is protected using a tert-butyloxycarbonyl protecting group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(aminomethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo-diazepines, which can be further functionalized for specific applications.

Scientific Research Applications

tert-Butyl 2-(aminomethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which play a crucial role in cellular signaling pathways . The compound binds to the active site of the kinase, preventing its activity and thereby modulating the downstream signaling events.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(aminomethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl group, which imparts distinct chemical and biological properties. Its ability to undergo selective reactions and its potential as a scaffold for drug design make it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C13H22N4O2

Molecular Weight

266.34 g/mol

IUPAC Name

tert-butyl 2-(aminomethyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-5-4-6-17-11(9-16)7-10(8-14)15-17/h7H,4-6,8-9,14H2,1-3H3

InChI Key

IAPQJFUTYFZHCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN2C(=CC(=N2)CN)C1

Origin of Product

United States

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